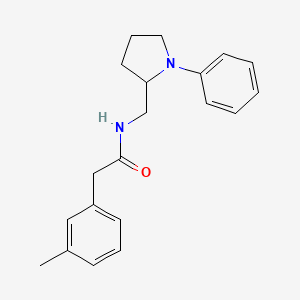

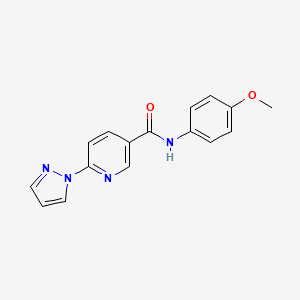

![molecular formula C18H21ClN4 B2473888 3-(4-clorofenil)-2,5-dimetil-N-(2-metilpropil)pirazolo[1,5-a]pirimidin-7-amina CAS No. 850901-59-6](/img/structure/B2473888.png)

3-(4-clorofenil)-2,5-dimetil-N-(2-metilpropil)pirazolo[1,5-a]pirimidin-7-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H21ClN4 and its molecular weight is 328.84. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- CDK2 (quinasa dependiente de ciclina 2) es un objetivo atractivo para el tratamiento del cáncer, ya que afecta selectivamente a las células tumorales. Los investigadores han diseñado un nuevo conjunto de moléculas pequeñas que presentan los andamios privilegiados pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos se sintetizaron como nuevos inhibidores de CDK2 .

- Los resultados de los estudios in vitro demostraron que la mayoría de estos compuestos exhiben actividades citotóxicas superiores contra líneas celulares de cáncer, incluidas MCF-7 (cáncer de mama) y HCT-116 (cáncer colorrectal), con valores de IC50 que van de 45 a 97 nM y de 6 a 99 nM, respectivamente. Además, se observó una actividad moderada contra las células HepG-2 (cáncer de hígado), con valores de IC50 que van de 48 a 90 nM. Estas actividades se comparan favorablemente con el fármaco de referencia sorafenib .

- Notablemente, los compuestos 14 y 15 mostraron las mejores actividades citotóxicas en las tres líneas celulares. También se logró actividad inhibitoria enzimática contra CDK2/ciclina A2 para los compuestos antiproliferativos más potentes .

- El compuesto 14, en particular, mostró actividad dual contra las células cancerosas y CDK2, lo que lo convierte en un candidato prometedor para futuras investigaciones .

- Otra aplicación implica la interacción del compuesto con los receptores de estrógeno. Específicamente, actúa como un antagonista selectivo de ERβ. En líneas celulares de cáncer de ovario (SKOV3 y OV2008) que expresan tanto ERα como ERβ, este compuesto mejoró significativamente el crecimiento celular .

- El compuesto también es conocido por su nombre químico: 4-[2-fenil-5,7-bis(trifluorometil)pirazolo[1,5-a]-pirimidin-3-il]fenol (PHTPP) .

- Las pirazolo[3,4-d]pirimidinas, incluidos los derivados de nuestro compuesto, se han evaluado para la actividad antibacteriana. Se probaron diferentes sustituyentes en las posiciones N1, C4 y C6 contra bacterias Gram-positivas (Staphylococcus aureus) y Gram-negativas (Escherichia coli) .

Tratamiento del cáncer: Inhibición de CDK2

Antagonismo del receptor de estrógeno beta (ERβ)

Actividad antibacteriana

En resumen, “3-(4-clorofenil)-2,5-dimetil-N-(2-metilpropil)pirazolo[1,5-a]pirimidin-7-amina” es prometedor en la investigación del cáncer, la modulación del receptor de estrógeno y las posibles aplicaciones antibacterianas. Los investigadores continúan investigando sus propiedades y potencial terapéutico en estos diversos campos . ¡Si necesita más información o tiene preguntas adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds . The inhibition of CDK2 leads to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties are likely to contribute to the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within cells .

Análisis Bioquímico

Biochemical Properties

The pyrazolopyrimidine scaffold of 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins . For instance, derivatives of pyrazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation . The inhibition of CDK2 by these compounds can lead to alterations in cell cycle progression and induce apoptosis within cells .

Cellular Effects

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown cytotoxic activities against various cell lines . For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s interactions with key cellular proteins and enzymes, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves binding interactions with biomolecules and changes in gene expression . Molecular docking simulations have confirmed that this compound fits well into the active site of CDK2 through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis .

Temporal Effects in Laboratory Settings

Given its demonstrated cytotoxic activities against various cell lines, it is likely that this compound exhibits stability and long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to other pyrazolopyrimidines, it is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCJBTVBKCODKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

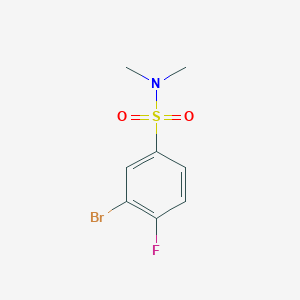

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

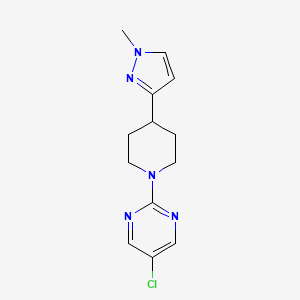

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)

![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473827.png)